N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide
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Overview
Description
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a benzothiophene core, a pyridine moiety, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate carbamoylating agents.
Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the benzothiophene core.
Formation of the Ethanediamide Linkage: This is typically done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE
- N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE
Uniqueness
The uniqueness of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This configuration can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C17H18N4O3S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N'-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C17H18N4O3S/c18-14(22)13-11-5-1-2-6-12(11)25-17(13)21-16(24)15(23)20-9-10-4-3-7-19-8-10/h3-4,7-8H,1-2,5-6,9H2,(H2,18,22)(H,20,23)(H,21,24) |
InChI Key |
POVOQEXSUAVADV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=O)NCC3=CN=CC=C3)C(=O)N |
Origin of Product |
United States |
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